N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide
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Overview
Description
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide is a synthetic organic compound with the molecular formula C16H14BrCl2NOS2 This compound is characterized by the presence of bromine, chlorine, and sulfur atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-bromothiophenol: This can be achieved by the bromination of thiophenol using bromine in the presence of a suitable solvent.
Preparation of 2,3-dichlorothiophenol: This involves the chlorination of thiophenol using chlorine gas or a chlorinating agent.
Formation of the final compound: The intermediate compounds are then reacted with ethyl bromoacetate in the presence of a base such as sodium hydride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 2-((4-bromophenyl)sulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide
Uniqueness
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide is unique due to the presence of both bromine and chlorine atoms, which contribute to its distinct chemical properties and reactivity
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]-2-(2,3-dichlorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NOS2/c17-11-4-6-12(7-5-11)22-9-8-20-15(21)10-23-14-3-1-2-13(18)16(14)19/h1-7H,8-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWRSFKLEAMJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)SCC(=O)NCCSC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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